2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester

Description

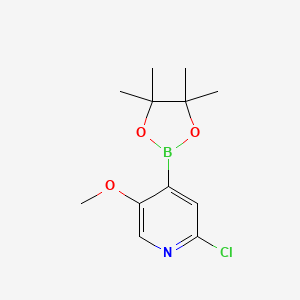

2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester (CAS: 1083168-91-5) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its molecular formula is C₁₁H₁₄BClNO₃, with a molecular weight of 269.53 g/mol. The compound features a pyridine ring substituted with a chlorine atom at position 2, a methoxy group at position 5, and a pinacol boronate ester at position 4 (). It exhibits slight water solubility but is typically soluble in organic solvents like dioxane and acetone, consistent with the enhanced solubility of pinacol esters compared to boronic acids (). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in developing receptor antagonists and enzyme inhibitors ().

Properties

IUPAC Name |

2-chloro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOBECAAHNACLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 2-Chloro-5-methoxypyridine with a boronic acid derivative in the presence of a base and a catalyst. One common method is the palladium-catalyzed borylation of 2-Chloro-5-methoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

Solvents: Tetrahydrofuran, dimethylformamide, or toluene are often used as solvents to dissolve the reactants and facilitate the reaction.

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Alcohols or Phenols: Formed through oxidation of the boronic ester.

Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is a heteroaryl boronic ester widely used in organic synthesis, especially the Suzuki-Miyaura cross-coupling reaction for carbon-carbon bond formation. It is characterized by its stability and reactivity, making it a crucial intermediate in synthesizing pharmaceuticals and agrochemicals. The compound features a pyridine ring with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a boronic acid pinacol ester at the 4-position. The pinacol ester protects the boronic acid, enhancing its stability and ease of handling.

Scientific Applications

5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is used across medicinal chemistry, agrochemicals, and material science due to its ability to form complex organic molecules. Boronic acid derivatives can participate in cross-coupling reactions, which are essential for constructing complex molecular architectures in organic synthesis.

Suzuki-Miyaura Coupling Reactions The primary mechanism of action involves participation in cross-coupling reactions, crucial for constructing complex organic frameworks in pharmaceuticals and agrochemicals.

- Carbon-Carbon Bond Formation The compound is particularly useful in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

- Reaction Types It undergoes Suzuki-Miyaura cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form a carbon-carbon bond.

Synthesis Methods

- 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester can be synthesized from commercially available starting materials using various synthetic routes.

- The synthesis typically involves reacting 2-chloro-5-methoxypyridine with a boron-containing reagent via hydroboration, followed by oxidation to yield the boronic acid.

Applications in Scientific Research

- Building Block Used as a building block in synthesizing complex organic molecules.

- Reaction Participation Known for its ability to participate in cross-coupling reactions, which are fundamental in organic synthesis for constructing complex molecular architectures.

- Pharmaceuticals and Agrochemicals It plays a significant role in creating complex organic frameworks in pharmaceuticals and agrochemicals.

Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have gained prominence in medicinal chemistry .

- Stability and Non-Toxicity Boronic acid is a stable, generally non-toxic group that is easily synthesized, making it useful in several synthetic reactions .

N-dipeptidyl boronic acid is used to treat multiple myeloma, and Vaborbactam, a cyclic boronic acid, is used with antibiotics to treat urinary, abdominal, and lung infections .

Other Boronic Acid Pinacol Esters

Other boronic acid pinacol esters also have various applications :

- Thiocarbonic acid O-tert-butyl ester S-Phenylboronic acid, pinacol ester Molecular Formula: C17H25BO4S.

- Phenylboronic acid-2-thiol, pinacol ester Molecular Formula: C12H17BO2S.

- 4-[2-(1H-Pyrazol-1-yl)ethoxy]benzeneboronic acid, pinacol ester Molecular Formula: C17H23BN2O3.

- 2-Formyl-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester Molecular Formula: C14H19BO5.

- 4-methoxy-5-hydroxybenzaldehyde-2-boronic acid, pinacol ester Molecular Formula: C14H19BO5.

Chemical Reactions

2-Chloro-5-methoxypyridine-4-boronic acid undergoes several chemical reactions:

- Suzuki-Miyaura Cross-Coupling Couples with an aryl or vinyl halide using a palladium catalyst to form a carbon-carbon bond.

- Oxidation The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

- Substitution The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Reagents and Conditions

- Palladium Catalysts Used in Suzuki-Miyaura cross-coupling reactions.

- Oxidizing Agents Hydrogen peroxide or sodium perborate are used for oxidation reactions.

- Nucleophiles Amines or thiols are used for substitution reactions.

Major Products

- Biaryl Compounds Formed from Suzuki-Miyaura cross-coupling reactions.

- Boronic Esters Formed from oxidation reactions.

- Substituted Pyridines Formed from substitution reactions.

Biological Activities

Boronic acids exhibit several biological activities:

- Anticancer Activity Boronic acids possess anticancer properties by inhibiting enzymes involved in cancer progression. Derivatives exhibit cytotoxic effects on cancer cell lines like breast cancer (MCF-7) and prostate cancer cells.

- Antibacterial Properties Boronic acids are known for their antibacterial activity and can inhibit the growth of pathogenic bacteria like Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Enzyme Inhibition

- Acetylcholinesterase : Moderate inhibition observed, which is significant for potential applications in treating neurodegenerative diseases.

- Butyrylcholinesterase : Stronger inhibition compared to acetylcholinesterase, suggesting potential use in Alzheimer's disease therapy.

- Antioxidant Activity : Shows promising antioxidant properties, which can protect cells from oxidative stress.

Mechanism of Action

The primary mechanism of action for 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 2-chloro-5-methoxypyridine-4-boronic acid pinacol ester and its analogs:

Reactivity in Cross-Coupling Reactions

- Electron Effects : The chlorine substituent at position 2 in the target compound acts as an electron-withdrawing group, enhancing the electrophilicity of the boron atom and improving Suzuki reaction rates (). In contrast, analogs like 4-Methoxy-3-(tetramethyl-dioxaborolan-2-yl)pyridine (CAS 758699-74-0) have electron-donating methoxy groups, which may slow coupling kinetics ().

- Steric Hindrance : The methoxy group at position 5 in the target compound introduces minimal steric hindrance compared to bulkier substituents (e.g., tert-butyl groups in tert-Butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate , CAS 496786-98-2), which can impede catalyst access ().

- Ring System Variations: Pyrimidine-based analogs (e.g., 2-Amino-4-methoxypyrimidine-5-boronic acid pinacol ester) exhibit distinct electronic profiles due to nitrogen-rich cores, influencing their binding affinity in drug discovery ().

Solubility and Stability

- Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids ().

- Stability under oxidative conditions varies: The target compound likely decomposes in the presence of H₂O₂, similar to 4-nitrophenylboronic acid pinacol ester, which forms 4-nitrophenol upon oxidation ().

Research Findings and Key Insights

Positional Isomerism : The placement of substituents significantly impacts reactivity. For instance, shifting the boronic ester from position 4 to 3 in pyridine derivatives alters regioselectivity in coupling reactions ().

Solubility Trends : While all pinacol esters show improved solubility over boronic acids, those with polar groups (e.g., -NH₂) exhibit enhanced solubility in polar solvents ().

Stability Considerations : Electron-withdrawing groups (e.g., -Cl) stabilize boronic esters against hydrolysis but may increase sensitivity to oxidants like H₂O₂ ().

Biological Activity

2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester (CAS No. 2096336-34-2) is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its applications in drug development, especially in the context of anticancer therapies and as a building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced microbial growth and potential antimicrobial properties.

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells, suggesting its role as a potential anticancer agent.

- Suzuki-Miyaura Cross-Coupling Reactions : As a boronic acid derivative, it is utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Biological Activities

The biological activities of this compound include:

Case Studies

Several studies have highlighted the efficacy of boronic acids in medicinal chemistry:

- Bortezomib and Its Derivatives : Bortezomib, a well-known boronic acid derivative, has been effective in treating multiple myeloma and certain types of lymphoma. Its mechanism involves proteasome inhibition, leading to apoptosis in malignant cells .

- Combination Therapies : Clinical trials have investigated the combination of bortezomib with other agents to overcome drug resistance in aggressive lymphomas. These studies emphasize the importance of boronic acids in enhancing the efficacy of existing treatments .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for 2-chloro-5-methoxypyridine-4-boronic acid pinacol ester?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling or Miyaura borylation. For example, analogous compounds (e.g., 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester) are synthesized via Suzuki-Miyaura coupling between halogenated pyridine precursors and bis(pinacolato)diboron (B₂pin₂) under inert conditions . Key steps include:

- Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ in solvents like 1,4-dioxane/water.

- Base: K₂CO₃ or CsF to facilitate transmetallation.

- Conditions: Reflux at 80–110°C for 3–12 hours, followed by purification via column chromatography .

Basic: How is purity and structural integrity confirmed for this boronic ester?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and chloro groups on pyridine) and boronic ester integrity.

- Mass Spectrometry: High-resolution MS for molecular weight confirmation.

- HPLC: To assess purity (>95% by GC or HPLC) .

- UV-Vis: Monitoring reaction progress via absorbance shifts (e.g., λmax at 290 nm for boronic esters) .

Basic: What are the recommended storage conditions to prevent hydrolysis?

Methodological Answer:

Store at 0–6°C under inert atmosphere (argon/nitrogen) to minimize boronic ester hydrolysis. Use anhydrous solvents (e.g., THF, toluene) for reactions, and avoid prolonged exposure to moisture .

Advanced: How do electronic effects of substituents (Cl, OMe) influence cross-coupling efficiency?

Methodological Answer:

- Electron-Withdrawing Cl: Enhances electrophilicity at the 4-position, facilitating transmetallation in Suzuki reactions.

- Electron-Donating OMe: May reduce oxidative addition efficiency but improve stability of intermediates.

Optimization Strategy: Adjust ligand choice (e.g., bulky ligands like XPhos for steric hindrance) and solvent polarity (DMF for polar intermediates) to balance reactivity .

Advanced: How can chemoselectivity be achieved in iterative cross-couplings?

Methodological Answer:

Control boronic acid speciation (e.g., via pH or solvent) to prioritize coupling at the 4-boronic ester position. For example:

- Use Pd(dppf)Cl₂ in THF/water to suppress homo-coupling.

- Sequential coupling with aryl halides of varying electronegativity to direct reactivity .

Advanced: What factors explain contradictory yields in Suzuki reactions under similar conditions?

Methodological Answer:

Discrepancies arise from:

- Catalyst Purity: Residual moisture in Pd catalysts (e.g., Pd(PPh₃)₄) reduces activity.

- Solvent Drying: Trace water in dioxane increases hydrolysis side reactions.

- Base Strength: CsF vs. K₂CO₃ alters reaction kinetics (e.g., CsF accelerates transmetallation but may destabilize intermediates) .

Troubleshooting: Pre-dry solvents over molecular sieves and use freshly prepared catalyst solutions.

Advanced: How to address poor regioselectivity in coupling reactions with polyhalogenated partners?

Methodological Answer:

- Ligand Screening: Use chelating ligands (dppf) to favor coupling at sterically accessible positions.

- Temperature Control: Lower temperatures (50°C) favor kinetic control, while higher temperatures (110°C) promote thermodynamic products.

- Substrate Pre-Complexation: Pre-mix boronic ester with Pd catalyst to direct reactivity .

Advanced: What analytical methods resolve complex mixtures from incomplete couplings?

Methodological Answer:

- LC-MS: Identify byproducts (e.g., deboronated species or homo-coupled dimers).

- ²D NMR (COSY, HSQC): Assign overlapping signals in crude mixtures.

- Kinetic Monitoring: Use in-situ IR or UV-Vis to track boronic ester consumption .

Advanced: How does the pinacol ester moiety affect stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions: Rapid hydrolysis to boronic acid (avoid pH < 5).

- Basic Conditions: Stable up to pH 9; prolonged exposure leads to ester degradation.

Mitigation: Use buffered conditions (pH 7–8) and short reaction times for aqueous-phase couplings .

Advanced: Can this boronic ester participate in non-Suzuki reactions (e.g., Chan-Lam couplings)?

Methodological Answer:

Yes, under Cu(I)/Cu(II) catalysis with amines or alcohols. Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.